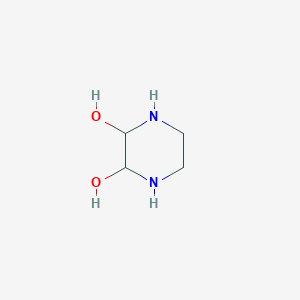
Piperazine-2,3-diol
概要
説明
Piperazine-2,3-diol is a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at positions 1 and 4, and hydroxyl groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions: Piperazine-2,3-diol can be synthesized through several methods. One common approach involves the cyclization of amino alcohols. For instance, the reaction of 2-aminoethanol with ethylene oxide under basic conditions can yield this compound. Another method involves the reduction of piperazine-2,3-dione using suitable reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. One such method includes the catalytic hydrogenation of piperazine-2,3-dione in the presence of a nickel catalyst. This method is favored for its efficiency and high yield.
化学反応の分析
Types of Reactions: Piperazine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form piperazine-2,3-dione.
Reduction: Reduction of piperazine-2,3-dione can regenerate this compound.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides, which can then undergo further substitution reactions.
Major Products:
Oxidation: Piperazine-2,3-dione.
Reduction: Regeneration of this compound.
Substitution: Various substituted piperazine derivatives depending on the substituent introduced.
科学的研究の応用
Piperazine-2,3-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of parasitic infections and as central nervous system depressants.
Industry: It is used in the production of polymers, resins, and as a corrosion inhibitor.
作用機序
The mechanism of action of piperazine-2,3-diol largely depends on its application. In medicinal chemistry, this compound and its derivatives often act as GABA receptor agonists. By binding to GABA receptors, they enhance the inhibitory effects of GABA, leading to reduced neuronal excitability and muscle relaxation. This mechanism is particularly useful in the treatment of parasitic infections, where it causes paralysis of the parasites, allowing them to be expelled from the host body.
類似化合物との比較
Piperazine-2,3-diol can be compared with other piperazine derivatives such as:
Piperazine-2,5-dione: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Piperazine-1,4-diol: Another hydroxylated piperazine with different substitution patterns, affecting its reactivity and use.
Piperazine-2,3-dione: The oxidized form of this compound, used in different synthetic applications.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at positions 2 and 3, which confer specific reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
特性
IUPAC Name |
piperazine-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAPHNHYCFZOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(N1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565669 | |
| Record name | Piperazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211620-43-8 | |
| Record name | Piperazine-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


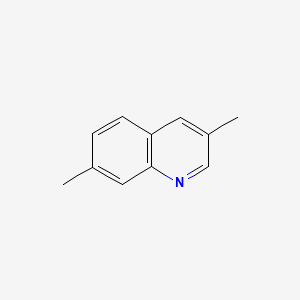
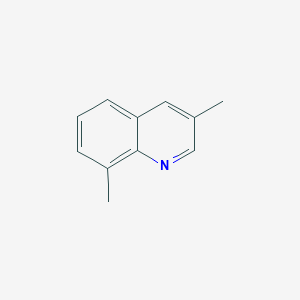
![2,9-Dimethyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3349184.png)
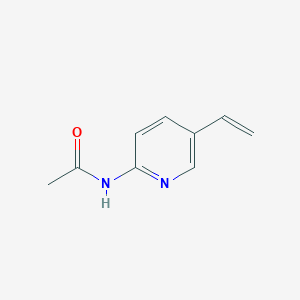

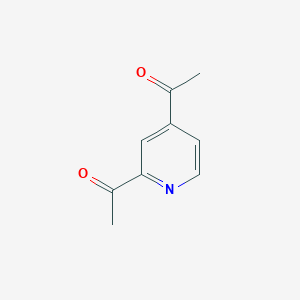
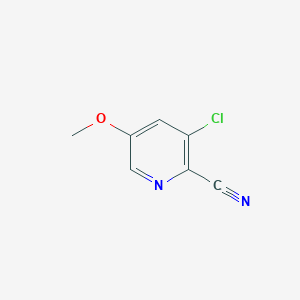
![2,3-Dihydro-1H-cyclopenta[A]naphthalene-2-carboxylic acid](/img/structure/B3349207.png)

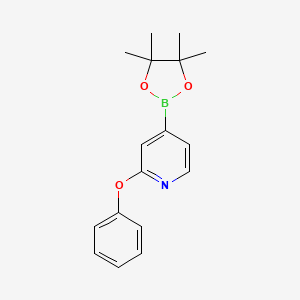
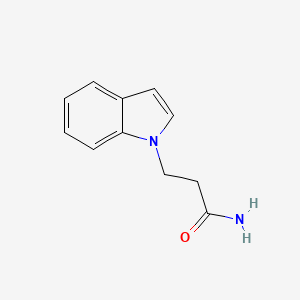

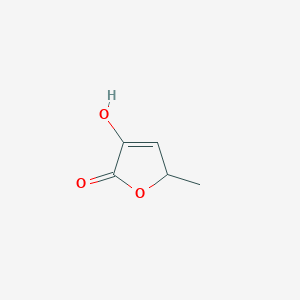
![5-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxybenzamide](/img/structure/B3349256.png)
